Beclometasone

Pharmacodynamics Receptor Pharmacology Inhaled Corticosteroids

Researchers requiring consistent glucocorticoid receptor (GR) activation data often face variability from substandard agonist purity or undefined selectivity profiles. Beclometasone (CAS 4419-39-0) is a validated prototype GR agonist enabling reproducible investigation of anti-inflammatory mechanisms and receptor binding kinetics. • Prototype GR agonist; extensively cited in asthma, rhinitis, and inflammation research models • ≥98% HPLC purity minimizes off-target interference in receptor activation and selectivity assays • Available in research-grade quantities (5 mg-1 g) with full Certificate of Analysis • Ambient-temperature shipping; stable for long-term storage at 2-8°C

Molecular Formula C22H29ClO5
Molecular Weight 408.9 g/mol
CAS No. 4419-39-0
Cat. No. B1667900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclometasone
CAS4419-39-0
SynonymsAerobec
AeroBec Forte
Aldecin
Apo-Beclomethasone
Ascocortonyl
Asmabec Clickhaler
Beclamet
Beclazone
Beclazone Easy Breathe
Beclo Asma
Beclo AZU
Beclocort
Becloforte
Beclomet
Beclometasone
Beclomethasone
Beclomethasone Dipropionate
Beclorhinol
Becloturmant
Beclovent
becodisk
Becodisks
Beconase
Beconase AQ
Becotide
Bemedrex Easyhaler
Bronchocort
Dipropionate, Beclomethasone
Ecobec
Filair
Filair Forte
Junik
Nasobec Aqueous
Prolair
Propaderm
Qvar
Respocort
Sanasthmax
Sanasthmyl
Vancenase
Vanceril
Ventolair
Viarin
Molecular FormulaC22H29ClO5
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
InChIInChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
InChIKeyNBMKJKDGKREAPL-DVTGEIKXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beclometasone Dipropionate Overview


Beclometasone dipropionate (BDP) is a second-generation synthetic glucocorticoid prodrug that is extensively hydrolyzed in vivo to its primary active metabolite, beclometasone-17-monopropionate (17-BMP) [1]. It exerts its anti-inflammatory effects via agonism of the glucocorticoid receptor (GR), suppressing cytokine production and inflammatory cell infiltration [1]. BDP is a cornerstone inhaled corticosteroid (ICS) for managing chronic asthma and allergic rhinitis, and is also formulated for topical dermatological and intranasal applications [1]. Its clinical utility hinges on a combination of high local anti-inflammatory potency, facilitated by advanced formulation technologies, and a systemic safety profile managed through its pharmacokinetic properties [2].

Prodrug activationStudy of corticosteroid prodrug hydrolysis to active metabolite 17-BMPGR agonism research context
Formulation technologyHFA extra-fine particle aerosol research and pulmonary deposition studiesParticle-engineering research context
Receptor pharmacologyGlucocorticoid receptor selectivity profiling and off-target receptor screeningReceptor-panel assay context

Why Substitution Requires Careful Evaluation


Despite belonging to the same therapeutic class, inhaled corticosteroids (ICS) exhibit significant heterogeneity in their pharmacodynamic, pharmacokinetic, and formulation properties that directly impact clinical efficacy and safety [1]. Beclometasone dipropionate (BDP) differs fundamentally from other ICS like budesonide, fluticasone, ciclesonide, and mometasone furoate in its unique prodrug activation pathway, distinct receptor-binding profile of its active metabolite (17-BMP), and available formulation technologies (e.g., HFA-propelled extra-fine particle solutions) that dictate pulmonary deposition [2]. These molecular and biophysical differences preclude simple dose-equivalency assumptions and directly influence therapeutic outcomes and systemic exposure, making empirical interchange a potential risk to patient safety and research reproducibility [3].

Prodrug pathwayBDP requires hydrolysis to 17-BMP; other ICS (budesonide, fluticasone, ciclesonide) follow different activation or direct-binding pathways that may not transfer across models.
Receptor profile17-BMP GR binding and GR/PR selectivity differ from budesonide or mometasone furoate; class-level dose equivalence assumptions may shift endpoint interpretation.
Formulation depositionHFA extra-fine solution aerosol cannot be assumed interchangeable with DPI or suspension formulations; lung-deposition fraction and regional targeting may differ across device–formulation combinations.

Head-to-Head Evidence Guide


Glucocorticoid Receptor Binding Affinity of Active Metabolite

The active metabolite of beclometasone dipropionate (BDP), beclometasone-17-monopropionate (17-BMP), demonstrates significantly higher binding affinity for the human glucocorticoid receptor (GR) than several other clinically relevant corticosteroids, including the parent prodrug BDP. This activation step is critical for the compound's therapeutic effect [1]. In vitro studies quantify this differential binding: 17-BMP exhibits approximately 13 times the binding affinity of dexamethasone, 1.5 times that of budesonide, 6 times that of triamcinolone acetonide, and 25 times that of beclomethasone dipropionate [1].

GR binding affinity
Head-to-head
13× vs dexamethasone
1.5× vs budesonide
25× vs BDP prodrug
Supports receptor-engagement differentiation research
In vitro human GR assay; class-specific review advised
Pharmacodynamics Receptor Pharmacology Inhaled Corticosteroids Structure-Activity Relationship

Pulmonary Deposition with HFA Formulation

The development of an extra-fine particle formulation of beclometasone dipropionate (BDP) using hydrofluoroalkane (HFA) as a propellant significantly alters its pulmonary deposition profile compared to the older chlorofluorocarbon (CFC) formulation [1]. The key differentiator is particle size: the HFA formulation delivers a median particle size of approximately 1.1 μm, compared to 35 μm for the CFC formulation [1]. This size difference results in a dramatic shift in regional deposition, with HFA-BDP achieving 55-60% lung deposition versus only 4-7% for CFC-BDP in healthy volunteers, and a corresponding reduction in oropharyngeal deposition [1]. A study in children confirmed that HFA-BDP delivered via an Autohaler deposits approximately three times more drug to the intrapulmonary airways than a CFC-pMDI with a spacer [2].

Pulmonary deposition
Head-to-head
HFA-BDP: 55–60%
CFC-BDP: 4–7%
Formulation-driven lung-targeting context
Radiolabel deposition; healthy volunteer and asthma cohorts
Pulmonary Drug Delivery Formulation Science Aerosol Technology Lung Deposition

HPA Axis Suppression Safety Profile

The systemic safety of an inhaled corticosteroid is often gauged by its potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis. A 6-week study comparing QNASL (HFA-beclometasone dipropionate) nasal aerosol 320 mcg/day to a positive control (oral prednisone 10 mg/day) demonstrated a stark contrast in HPA-axis effects [1]. The geometric mean ratio of serum cortisol weighted mean (QNASL to placebo) after 6 weeks was 0.96 (95% CI: 0.87, 1.06), indicating no significant suppression [1]. In contrast, the positive control (placebo/prednisone 10 mg) showed a geometric mean ratio of 3.17 (95% CI: 2.68, 3.74), confirming a pronounced suppressive effect [1].

HPA-axis endpoint
Head-to-head
BDP 320 µg: ratio 0.96 (0.87–1.06)
Prednisone: ratio 3.17 (2.68–3.74)
Supports tolerability endpoint monitoring context
6-week RCT; perennial allergic rhinitis model
Clinical Pharmacology Systemic Safety Endocrinology Adrenal Suppression

Glucocorticoid vs. Progesterone Receptor Selectivity

Selectivity for the glucocorticoid receptor (GR) over other steroid receptors, such as the progesterone receptor (PR), is a desirable property for reducing off-target effects. Comparative studies have quantified the GR/PR selectivity of various ICS active moieties [1]. The active metabolite beclomethasone monopropionate (BMP) demonstrates an intermediate selectivity profile, with a GR/PR ratio (expressed as IC50 PR / IC50 GR) of approximately 9 [1]. This places it between the higher selectivity of budesonide (ratio of 44) and the lower selectivity of the highly lipophilic mometasone furoate (ratio of 1.1) [1].

GR/PR selectivity
Head-to-head
BMP ratio: 9
Budesonide: 44
Mometasone furoate: 1.1
Supports receptor-selectivity interpretation context
In vitro rat GR/PR binding; cross-species review advised
Receptor Selectivity Pharmacodynamics Off-Target Effects Steroid Pharmacology

Clinical Dose Equivalence with Fluticasone Propionate

Clinical guidelines and meta-analyses have established dose-equivalency ratios for inhaled corticosteroids, which are critical for dose conversion when switching between therapies. Evidence indicates that beclometasone dipropionate (BDP) and fluticasone propionate (FP) achieve similar efficacy at different microgram doses [1]. A key assumption widely used in clinical practice is that BDP 2000 μg is approximately equivalent to FP 1000 μg in terms of therapeutic effect [1]. Meta-analyses further support that FP at half the dose (or less) is as effective as BDP in improving outcomes like peak expiratory flow rate [2].

Dose equivalence
Cross-study
BDP 2000 µg ≈ FP 1000 µg
Reported dose-equivalence context for model design
Meta-analysis; formulation and endpoint profile may differ
Clinical Efficacy Dose Equivalence Asthma Management Comparative Effectiveness

Optimal Application Scenarios


Extra-Fine Particle Lung Deposition in Asthma

For patients with asthma where peripheral airway deposition is desired, HFA-formulated beclometasone dipropionate is a scientifically justified choice. Its 1.1 μm particle size facilitates 55-60% lung deposition, reaching small airways more effectively than older CFC formulations (4-7% lung deposition) [1]. This improved lung targeting may be particularly beneficial in conditions like small airways disease or when reducing oropharyngeal side effects is a priority.

High Therapeutic Index in Allergic Rhinitis

Intranasal HFA-beclometasone dipropionate (e.g., QNASL) is a strong candidate for managing allergic rhinitis in patients where minimizing systemic corticosteroid exposure is paramount. Clinical data demonstrate that a therapeutic dose of 320 mcg/day results in no significant HPA-axis suppression (geometric mean ratio of 0.96 vs. placebo), in stark contrast to the pronounced suppression seen with oral prednisone (ratio of 3.17) [2]. This provides confidence in its long-term safety profile for chronic use.

Prodrug Activation and Selective GR Agonism Research

Beclometasone dipropionate serves as an excellent model compound for research into prodrug activation and tissue-selective glucocorticoid receptor agonism. Its conversion to the high-affinity metabolite 17-BMP (25-fold increase in receptor binding) [2] allows for the study of localized vs. systemic effects. Furthermore, its defined GR/PR selectivity ratio of 9 [3] provides a measurable benchmark for investigating receptor crosstalk and off-target effects in comparison to other ICS.

Application
Selection Property
Validation Focus
Pulmonary aerosol deposition research
Extra-fine particle HFA formulation context
Regional lung-deposition and peripheral-airway targeting review
Intranasal tolerability endpoint studies
HPA-axis suppression endpoint monitoring
Systemic exposure-model context vs. oral corticosteroid comparator
Prodrug activation and receptor selectivity research
GR binding affinity and GR/PR selectivity ratio review
Metabolite-activation pathway and off-target receptor profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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